molecular formula C24H26FN5O2S B2582920 1-((4-fluorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114652-71-9

1-((4-fluorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Número de catálogo B2582920
Número CAS: 1114652-71-9
Peso molecular: 467.56
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “1-((4-fluorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Triazole compounds, including this one, are known for their versatile biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Potential

1-((4-fluorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide belongs to a broader class of compounds that have shown significant potential in medicinal chemistry. This compound is a part of the triazoloquinazoline family, which has been studied for various pharmaceutical properties. The research focuses on the synthesis of these compounds and their potential applications in treating various diseases.

  • Inotropic Evaluation : Some derivatives in this family have been synthesized and evaluated for positive inotropic activity, which is crucial for heart failure treatments. For instance, Liu et al. (2009) synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides and tested them for their ability to increase stroke volume in isolated rabbit-heart preparations, showing promising results compared to standard drugs like milrinone (Liu et al., 2009).

  • Antimicrobial Activity : Özyanik et al. (2012) researched quinoline derivatives containing an azole nucleus, exploring their antimicrobial properties. These compounds were evaluated against a variety of microorganisms, revealing good to moderate activity (Özyanik et al., 2012).

  • Analgesic Activity : Saad et al. (2011) explored the analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety. The synthesized compounds were screened for their potential to relieve pain, indicating their utility in pain management (Saad et al., 2011).

  • Antibacterial Activity Studies : Holla et al. (2005) synthesized a series of fluorine-containing quinoline-4-carboxylic acids and their derivatives, evaluating their antibacterial activities. This research highlights the potential use of these compounds in combating bacterial infections (Holla et al., 2005).

  • Anticancer Activity : Reddy et al. (2015) synthesized a new series of triazoloquinoline derivatives, examining their anticancer activity. The study found significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential in cancer therapy (Reddy et al., 2015).

  • Computer Prediction of Biological Activity : Danylchenko et al. (2016) conducted a computer prediction of the biological activity spectrum of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, identifying potential antineurotic activity and classifying them as slightly toxic or nontoxic substances (Danylchenko et al., 2016).

Direcciones Futuras

The future directions for this compound could involve further exploration of its antimicrobial, antioxidant, and antiviral potential . Additionally, its DNA intercalation activities suggest potential for anticancer applications .

Propiedades

IUPAC Name

1-[(4-fluorophenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-4-11-29-22(32)19-10-7-17(21(31)26-13-15(2)3)12-20(19)30-23(29)27-28-24(30)33-14-16-5-8-18(25)9-6-16/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSXGNFXQLQGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.